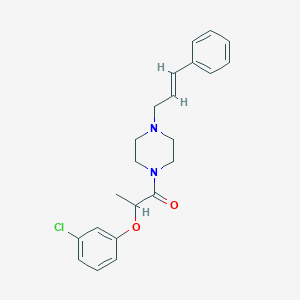
3-Chlorophenyl 2-(4-cinnamyl-1-piperazinyl)-1-methyl-2-oxoethyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chlorophenyl 2-(4-cinnamyl-1-piperazinyl)-1-methyl-2-oxoethyl ether is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the family of arylpiperazines, which are known to have various biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects.
作用機序
The exact mechanism of action of 3-Chlorophenyl 2-(4-cinnamyl-1-piperazinyl)-1-methyl-2-oxoethyl ether is not fully understood. However, it has been suggested that it may act as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. These receptors are involved in the regulation of mood, anxiety, and pain perception. By modulating the activity of these receptors, this compound may exert its pharmacological effects.
Biochemical and Physiological Effects
Studies have shown that this compound can affect various biochemical and physiological processes. It has been reported to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in mood regulation. Additionally, it has been shown to decrease the release of glutamate, a neurotransmitter involved in pain perception. These effects may contribute to the anxiolytic, antidepressant, and analgesic effects of this compound.
実験室実験の利点と制限
One advantage of using 3-Chlorophenyl 2-(4-cinnamyl-1-piperazinyl)-1-methyl-2-oxoethyl ether in lab experiments is its high potency and selectivity for certain receptors. This allows for more precise manipulation of these receptors and a better understanding of their function. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the study of 3-Chlorophenyl 2-(4-cinnamyl-1-piperazinyl)-1-methyl-2-oxoethyl ether. One area of interest is its potential use in the treatment of anxiety, depression, and pain. Further studies are needed to determine its efficacy and safety in humans. Additionally, more research is needed to fully understand its mechanism of action and the biochemical and physiological processes involved. Finally, the development of more selective and potent compounds based on the structure of this compound may lead to the discovery of novel pharmacological agents.
合成法
The synthesis of 3-Chlorophenyl 2-(4-cinnamyl-1-piperazinyl)-1-methyl-2-oxoethyl ether involves the reaction of 3-chlorophenyl isocyanate and 4-cinnamylpiperazine in the presence of a base. The resulting product is then reacted with methyl 2-oxoethyl ether to yield the final compound. This method has been reported to have a high yield and purity, making it suitable for large-scale production.
科学的研究の応用
3-Chlorophenyl 2-(4-cinnamyl-1-piperazinyl)-1-methyl-2-oxoethyl ether has been studied for its potential pharmacological properties, including its effects on the central nervous system. It has been reported to have anxiolytic and antidepressant effects in animal models. Additionally, it has been shown to have analgesic effects in a rat model of neuropathic pain. These findings suggest that this compound may have potential therapeutic applications for anxiety, depression, and pain management.
特性
分子式 |
C22H25ClN2O2 |
|---|---|
分子量 |
384.9 g/mol |
IUPAC名 |
2-(3-chlorophenoxy)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C22H25ClN2O2/c1-18(27-21-11-5-10-20(23)17-21)22(26)25-15-13-24(14-16-25)12-6-9-19-7-3-2-4-8-19/h2-11,17-18H,12-16H2,1H3/b9-6+ |
InChIキー |
HZLQQCBXJIDXQG-RMKNXTFCSA-N |
異性体SMILES |
CC(C(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2)OC3=CC(=CC=C3)Cl |
SMILES |
CC(C(=O)N1CCN(CC1)CC=CC2=CC=CC=C2)OC3=CC(=CC=C3)Cl |
正規SMILES |
CC(C(=O)N1CCN(CC1)CC=CC2=CC=CC=C2)OC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)
![N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B259371.png)


![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine](/img/structure/B259378.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B259379.png)

![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B259381.png)
![N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B259382.png)
